2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid (CAS: 3588-64-5) is a phthalimide derivative characterized by a phenyl group and a propanoic acid substituent on the isoindole-1,3-dione core. It is synthesized with 95% purity and serves as a key intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and amino acid derivatives . Its structural features, including the electron-deficient phthalimide moiety and carboxylic acid group, enable diverse interactions with biological targets, such as hydrogen bonding and hydrophobic effects.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYRSTHMTWUHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281020 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-64-5, 38229-08-2 | |
| Record name | 1,3-Dihydro-1,3-dioxo-α-(phenylmethyl)-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 19760 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC19760 | |
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| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PHTHALOYL-DL-PHENYLALANINE | |
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Preparation Methods
Condensation with Phthalic Anhydride Derivatives
A primary route involves the reaction of phthalic anhydride derivatives with phenylpropanoic acid precursors. For example, N-substituted phthalimides are condensed with 3-phenylpropanoic acid under alkaline conditions. Sodium carbonate is commonly used to deprotonate the carboxylic acid group, facilitating nucleophilic attack on the phthalimide carbonyl. The reaction proceeds via a two-step mechanism:
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Formation of the phthalimide intermediate : The amine group of phenylpropanoic acid reacts with phthalic anhydride, forming an isoindole-1,3-dione core.
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Acidification and purification : The product is precipitated by adjusting the pH to 2.5 using hydrochloric acid, followed by recrystallization from ethanol.
Multi-Step Organic Synthesis
Alternative pathways employ multi-step strategies to introduce functional groups sequentially:
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Esterification : The carboxylic acid group of 3-phenylpropanoic acid is protected as an ethyl ester using ethanol and hydrochloric acid.
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Phthaloylation : The esterified compound reacts with N-ethoxycarbonylphthalimide under controlled temperatures (−10°C to 40°C) to form the phthalimide derivative.
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Deprotection : The ethyl ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.
Reaction Optimization
Temperature and Time
Optimal yields (79.8%) are achieved using a two-stage temperature protocol :
Catalysts and Reagents
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Bases : Sodium carbonate is preferred for maintaining alkaline conditions without over-decomposing sensitive intermediates.
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Reducing Agents : Palladium-calcium carbonate (Pd-CaCO₃) or platinum dioxide (PtO₂) are used in hydrogenation steps for nitro-group reduction, yielding 74.6% of intermediate products.
Industrial Production Methods
Large-scale synthesis (e.g., 10-liter reactors) employs continuous flow systems to improve mixing and heat dissipation. Key steps include:
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Batch Reactor Setup : Phthalic anhydride and 3-phenylpropanoic acid are combined in a water-sodium carbonate suspension.
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Automated pH Adjustment : In-line sensors control hydrochloric acid addition to precipitate the product.
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Continuous Recrystallization : Ethanol is circulated through the system to purify the compound continuously.
Purification Techniques
| Method | Conditions | Purity (%) | Yield (%) | Source |
|---|---|---|---|---|
| Recrystallization | Ethanol, 60°C, 2 hours | 95 | 79.8 | |
| Column Chromatography | Silica gel, ethyl acetate/hexane | 98 | 65 | |
| Filtration | Aqueous HCl (pH 2.5), room temperature | 90 | 85 |
Analytical Validation
Spectroscopic Characterization
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¹H NMR : Aromatic protons of the phthalimide moiety resonate at δ 7.8–8.1 ppm, while the phenylpropanoic acid backbone shows signals at δ 3.1–3.4 ppm (CH₂) and δ 12.1 ppm (COOH).
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LCMS (ESI) : Molecular ion peak at m/z 358.1 [M+H]⁺ confirms the target molecular weight.
Crystallography
Single-crystal X-ray diffraction reveals planar geometry of the isoindole-1,3-dione core, with dihedral angles of 15° relative to the phenyl ring.
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The phenylpropanoic acid moiety undergoes oxidation under controlled conditions. For example:
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Reaction with pyridinium chlorochromate (PCC) in dichloromethane converts the β-carbon to a ketone, yielding 2-(1,3-dioxoisoindolin-2-yl)-3-oxo-3-phenylpropanoic acid.
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Stronger oxidants like potassium permanganate (KMnO₄) in acidic media cleave the phenyl group to form phthalic acid derivatives.
Table 1: Oxidation Reactions
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PCC/CH₂Cl₂ | 0°C, inert atmosphere | 3-oxo-3-phenylpropanoic acid derivative | 72% | |
| KMnO₄/H₂SO₄ | Reflux, 4 hours | Phthalic acid + CO₂ | 85% |
Esterification
The carboxylic acid group reacts with alcohols under acid catalysis (e.g., H₂SO₄ or TsOH):
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Methanol forms the methyl ester, 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate , used in prodrug formulations .
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Bulky alcohols (e.g., tert-butanol) require Dean-Stark traps for azeotropic water removal.
Table 2: Esterification Outcomes
| Alcohol | Catalyst | Temperature | Ester Product Purity |
|---|---|---|---|
| Methanol | H₂SO₄ | 60°C | 94% |
| Ethanol | TsOH | 80°C | 88% |
Hydrolysis
The phthalimide ring is susceptible to hydrolysis:
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Acidic hydrolysis (6M HCl, reflux) cleaves the isoindole ring, yielding phenylalanine derivatives .
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Basic hydrolysis (NaOH, 100°C) produces ammonia and opens the ring, forming α-benzylmalonic acid intermediates .
Key Observations :
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Hydrolysis rates depend on pH and temperature, with basic conditions favoring faster degradation .
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Stereochemistry at the β-carbon remains intact during hydrolysis .
Nucleophilic Substitution
The phthalimide nitrogen participates in nucleophilic reactions:
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Reaction with amines (e.g., benzylamine) in DMF replaces the phthalimide group, forming N-substituted phenylalanine amides .
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Thiols (e.g., mercaptoethanol) generate thioether-linked conjugates under mild conditions.
Mechanistic Insight :
The electron-withdrawing phthalimide group activates the adjacent carbon for nucleophilic attack, facilitating substitution.
Radical Reactions
The compound participates in photochemical radical coupling:
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UV irradiation with benzophenone initiates H-atom abstraction, forming carbon-centered radicals for polymer crosslinking .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO₂ and phthalic anhydride .
Scientific Research Applications
Pharmaceutical Applications
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Anti-inflammatory Agents
- The compound exhibits potential anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Research indicates that derivatives of isoindole compounds can inhibit inflammatory pathways effectively.
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Analgesic Properties
- Similar to its anti-inflammatory effects, the compound has been studied for its analgesic potential. It may act on pain pathways, providing relief in conditions like arthritis and other chronic pain syndromes.
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to the control group.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Paw Swelling (mm) | 10.5 ± 1.2 | 5.0 ± 0.8* |
| Inflammatory Markers | High | Low |
(*p < 0.05 indicates statistical significance)
Case Study 2: Analgesic Effects
Another study explored the analgesic effects of this compound using a formalin test in mice. The treated group exhibited reduced pain responses compared to the placebo group.
| Phase of Pain Response | Placebo Group | Treatment Group |
|---|---|---|
| Early Phase (0-5 min) | 70% | 30%* |
| Late Phase (20-30 min) | 80% | 40%* |
(*p < 0.01 indicates statistical significance)
Toxicological Profile
While the compound shows promise in therapeutic applications, it is essential to consider its toxicological profile. According to PubChem data:
- Acute Toxicity: Toxic if swallowed (H301)
- Environmental Impact: Very toxic to aquatic life (H400)
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, biological activity, and pharmacokinetic profiles.
NS-1502: 2-(5,6-Dichloro-1,3-dioxoisoindol-2-yl)-3-phenylpropanoic Acid
- Structural Difference : Incorporates 5,6-dichloro substituents on the phthalimide ring.
- Activity: Acts as a reversible inhibitor of human lysine acetyltransferase 2 (KAT-2/KATII), with binding affinity confirmed via HPLC and surface plasmon resonance (SPR). NS-1502 exhibits higher potency than non-chlorinated analogs due to enhanced hydrophobic interactions and steric complementarity with the enzyme active site .
- Key Finding : Chlorination at the 5,6-positions significantly improves inhibitory activity, making it a candidate for neurological disorder therapeutics .
Sodium 6-(1,3-Dioxoisoindol-2-yl)-1-hexanesulfonate (XXIVb)
- Structural Difference: Replaces the propanoic acid with a hexanesulfonate group.
- Activity: Investigated as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. The sulfonate group enhances aqueous solubility, favoring pharmacokinetic properties for intravenous administration .
- Key Finding : Polar sulfonate substituents improve bioavailability but may reduce blood-brain barrier penetration compared to carboxylic acid derivatives.
Thalidomide Hydrolysis Products (e.g., 4-Phthalimidoglutaramic Acid)
- Structural Difference: Features a glutaramic acid backbone instead of propanoic acid.
- Activity: Known for teratogenicity linked to hydrolysis products. The extended carbon chain in glutaramic acid derivatives facilitates epoxide intermediate formation, contributing to DNA alkylation and mutagenicity .
- Key Finding: Propanoic acid derivatives, with shorter chains, may exhibit reduced teratogenic risks compared to glutaric acid analogs.
3-(1,3-Dioxoisoindolin-2-yl)-N-(1,3-thiazol-2-yl)propanamide
Data Tables
Table 1: Structural and Functional Comparison of Phthalimide Derivatives
Table 2: Mutagenicity Data for Phthalimide Derivatives (Ames Test)
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chlorine atoms (e.g., NS-1502) enhance enzyme inhibition by strengthening hydrophobic interactions .
- Chain Length: Propanoic acid derivatives balance solubility and membrane permeability better than shorter (acetic acid) or longer (glutaric acid) chains .
- Functional Groups : Nitrate esters increase mutagenicity, while carboxylic acids or sulfonates optimize solubility and target engagement .
Biological Activity
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H15N3O6
- Molecular Weight : 429.38 g/mol
- CAS Number : 36020-93-6
Research indicates that compounds with a similar structure often exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the dioxoisoindole moiety is crucial for these activities.
Inhibition of Enzymes
One significant area of study is the inhibition of cyclooxygenase (COX) enzymes. Compounds similar to this compound have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, which are key targets in the treatment of pain and inflammation. For instance, studies have shown that derivatives containing a carboxylic acid group can effectively bind to the active site of COX enzymes, leading to reduced inflammation and pain .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds related to this compound.
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Study on COX Inhibition :
A study synthesized several derivatives and evaluated their inhibitory effects on COX enzymes. Compounds with structural modifications exhibited enhanced potency compared to traditional NSAIDs like ibuprofen and naproxen. Notably, some derivatives showed dual inhibitory effects on both COX-1 and COX-2 enzymes . -
Antimicrobial Activity :
Another study focused on the antimicrobial properties of related compounds. The results indicated that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Pharmacokinetics
The pharmacokinetic profile of this compound derivatives has been assessed through ADME (Absorption, Distribution, Metabolism, Excretion) predictions. These studies suggest favorable absorption characteristics and metabolic stability, which are critical for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via condensation reactions between phthalic anhydride derivatives and phenylpropanoic acid precursors. Microwave-assisted synthesis (e.g., in DMF under reflux) significantly improves yields (up to 97%) compared to conventional heating (50–91%) due to enhanced reaction kinetics and reduced side products . Purification steps often involve recrystallization or column chromatography, with yields validated via LCMS and ¹H NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound and ensuring structural fidelity?
- Methodological Answer : ¹H NMR is essential for verifying the integration of aromatic protons (phthalimide moiety) and the phenylpropanoic acid backbone. LCMS (ESI) confirms molecular weight (e.g., m/z = 358.1 for [M+H]⁺), while FT-IR identifies carbonyl stretches (~1700–1750 cm⁻¹) from the isoindole-1,3-dione group . X-ray crystallography (if crystalline) resolves stereochemical details, as demonstrated in related phthalimide-KAT-2 inhibitor complexes .
Q. How can researchers assess the compound's inhibitory activity against human kynurenine aminotransferase-2 (hKAT-2)?
- Methodological Answer : Use HPLC-based inhibition assays with L-kynurenine as the substrate. Measure residual substrate levels at 330 nm after incubation with hKAT-2 and varying inhibitor concentrations. Compare IC₅₀ values to reference inhibitors (e.g., PF-04859989) to determine potency . Surface plasmon resonance (SPR) can quantify binding affinity (KD) in real-time .
Advanced Research Questions
Q. What structural insights can X-ray crystallography provide for understanding the compound's mechanism of action?
- Methodological Answer : Co-crystallization of the compound with hKAT-2 (PDB ID: 5TF5 analog) reveals binding interactions, such as hydrogen bonding between the phthalimide carbonyl groups and active-site residues (e.g., Arg 399). The phenylpropanoic acid moiety may occupy a hydrophobic pocket, stabilizing the enzyme-inhibitor complex. Crystallographic data (unit cell parameters: a = 88.883 Å, b = 99.275 Å, c = 107.923 Å) are refined using PHENIX software .
Q. How do substituent modifications (e.g., halogenation) on the phthalimide ring affect biological activity and selectivity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl at positions 5 and 6 of the phthalimide ring) enhances inhibitory potency by strengthening hydrogen bonds and π-π stacking with hKAT-2. Structure-activity relationship (SAR) studies show a 10-fold increase in IC₅₀ for dichloro derivatives (e.g., NS-1502) compared to non-halogenated analogs .
Q. What strategies resolve contradictions in enzymatic assay data between reversible and irreversible inhibitors of hKAT-2?
- Methodological Answer : Irreversible inhibitors (e.g., PF-04859989) exhibit time-dependent activity, requiring pre-incubation with the enzyme, whereas reversible inhibitors (e.g., 2-(1,3-dioxo-isoindol-2-yl)-3-phenylpropanoic acid) show immediate equilibrium binding. Use SPR to distinguish kinetic mechanisms: irreversible inhibitors display progressive signal decay due to covalent adduct formation, while reversible inhibitors achieve steady-state binding .
Q. How can researchers evaluate the compound's potential neuropharmacological effects beyond KAT-2 inhibition?
- Methodological Answer : Screen for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents. Assess neurotoxicity via rotorod tests. Hybrid analogs (e.g., phthalimide-GABA conjugates) have shown reduced neurotoxicity (ED₅₀ = 45 mg/kg) while maintaining efficacy in seizure suppression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
